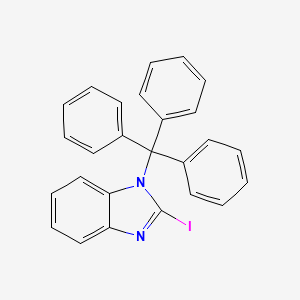
1-But-2-ynyl-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-2-ynyl-4-fluorobenzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to a benzene ring and a but-2-ynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-But-2-ynyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the coupling of 4-fluorobenzene with a but-2-ynyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction typically requires a palladium catalyst, a base, and a boronic acid derivative of the but-2-ynyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-But-2-ynyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, where it can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when the fluorine atom is activated by electron-withdrawing groups.
Click Chemistry: The but-2-ynyl group can participate in click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination reactions.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) can be used under basic conditions.
Click Chemistry: Copper(I) catalysts and azides are commonly used in click chemistry reactions.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted fluorobenzenes, such as 1-bromo-4-fluorobenzene.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Click Chemistry: Products include triazole derivatives formed from the reaction of the but-2-ynyl group with azides.
Applications De Recherche Scientifique
1-But-2-ynyl-4-fluorobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-But-2-ynyl-4-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the fluorine atom activates the benzene ring towards electrophiles, facilitating the substitution reaction . In click chemistry, the but-2-ynyl group undergoes cycloaddition with azides to form stable triazole rings .
Comparaison Avec Des Composés Similaires
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
1-Ethynyl-2-fluorobenzene: Similar to 1-But-2-ynyl-4-fluorobenzene but with an ethynyl group instead of a but-2-ynyl group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a but-2-ynyl group, which allows it to participate in a wider range of chemical reactions compared to simpler fluorobenzenes .
Propriétés
Formule moléculaire |
C10H9F |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
1-but-2-ynyl-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,4H2,1H3 |
Clé InChI |
SYGMTFOEPSUKRT-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)

![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)


![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)

![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)
